molecular formula C11H12O4 B145073 Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate CAS No. 125808-20-0

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

Cat. No. B145073
M. Wt: 208.21 g/mol
InChI Key: CUEDLSLTSIRGCF-VQHVLOKHSA-N
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Description

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is a chemical compound that is part of a broader class of acrylates which are valuable in various industrial and pharmaceutical applications. The compound features a methoxy group and a hydroxyphenyl group attached to an acrylate backbone. These functional groups are known to influence the reactivity and physical properties of the molecule, making it a compound of interest for synthesis and application in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of related methyl acrylate compounds has been explored through various methods. For instance, a highly efficient catalyst system for the synthesis of methyl acrylate via methoxycarbonylation of acetylene has been developed, using Pd(OAc)2/2-PyPPh2/p-tsa as a catalytic system, which showed excellent activity and selectivity under optimal conditions . Another study demonstrated the formation of methyl acrylate from formaldehyde and methoxyacetylene under BF3 catalysis, suggesting a pathway involving the formation of a reactive intermediate . Additionally, a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine has been used to synthesize a compound with a similar structure to methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate, highlighting the potential for creating such molecules through multi-component reactions .

Molecular Structure Analysis

The molecular structure of a closely related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been determined through crystallography, revealing that it crystallizes in the monoclinic space group with specific lattice parameters. The molecules form H-bonded dimers in the crystal lattice, which are further stabilized by C-H...π and C-H...O interactions . This information is crucial as it provides insights into the potential molecular interactions and stability of methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate.

Chemical Reactions Analysis

The reactivity of methyl acrylates can be inferred from studies on similar compounds. For example, trisubstituted ethylenes, including methyl and methoxy ring-trisubstituted phenylcyanoacrylates, have been synthesized and copolymerized with styrene, indicating that methyl acrylates can participate in copolymerization reactions to form novel materials . Moreover, methyl (Z)-α-methoxyacrylates have been generated from aldehydes, suggesting that the methoxyacrylate moiety can be formed through two-carbon homologation of aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl acrylates are influenced by their functional groups. The synthesis of (E)-2-[2-(6-chloropyrimidin-4-yloxy) phenyl]-3-methoxyacrylate, a compound with a similar structure, was optimized to achieve a high yield, indicating that the methoxy and acrylate groups can be manipulated under specific conditions for efficient production . Additionally, the preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, involved chiral synthesis and separation techniques, showcasing the importance of stereochemistry in the properties and applications of such compounds .

Scientific Research Applications

Synthesis and Bioactivity in Agricultural Chemistry

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate has been utilized in the synthesis of various bioactive compounds. For instance, it is a key component in the creation of novel strobilurin derivatives, which exhibit significant fungicidal activity against agricultural pathogens like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum (Guihua, Chu, Chen, & Yang, 2014). Additionally, its derivatives have been studied for potential use in controlling fungal diseases in crops, as seen in the synthesis of azoxystrobin (Er-peng, 2011).

Applications in Organic Synthesis

The compound plays a crucial role in organic synthesis, particularly in the creation of α,β-unsaturated carbonyl compounds. It's utilized in the stereoselective synthesis of various methoxyacrylates, which are important intermediates in pharmaceuticals and agrochemicals (Baati, Mioskowski, Kashinath, Kodepelly, Lu, & Falck, 2009).

Development of Novel Corrosion Inhibitors

This chemical is also researched for its potential in the development of new corrosion inhibitors. Studies have shown its derivatives to be effective in inhibiting corrosion of metals in acidic environments, offering new pathways for creating more efficient and environmentally friendly corrosion inhibitors (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Safety And Hazards

Safety precautions for handling related compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Future research directions could involve blending biomedical strategies of enzyme prodrug therapy with materials chemistry concerning substances that undergo aggregation-induced emission (AIE), which may comprise a step forward on the long road toward molecular brachytherapy . Another direction could be the development of a fluorescence sensor targeting boronic acids for versatile application in boron neutron capture therapy .

properties

IUPAC Name

methyl (E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEDLSLTSIRGCF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558991
Record name Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

CAS RN

125808-20-0
Record name Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EL Jamin, N Bonvallot, M Tremblay-Franco… - Analytical and …, 2014 - Springer
Human exposure to xenobiotics is usually estimated by indirect methods. Biological monitoring has emerged during the last decade to improve assessment of exposure. However, …
Number of citations: 69 link.springer.com
YG Liu, Y Luo, Y Lu - Journal of Chemical Research, 2015 - journals.sagepub.com
A simple, efficient and eco-friendly process for the synthesis in good yield of azoxystrobin from 2-bromophenol has been developed using phenolic hydroxyl protection, Grignard reaction…
Number of citations: 2 journals.sagepub.com
N Bonvallot, EL Jamin, L Regnaut, C Chevrier… - Science of the Total …, 2021 - Elsevier
Characterizing human exposure to pesticides is challenging because their metabolites have a broad diversity of chemical structures. We aimed to study the interest of associating …
Number of citations: 16 www.sciencedirect.com

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